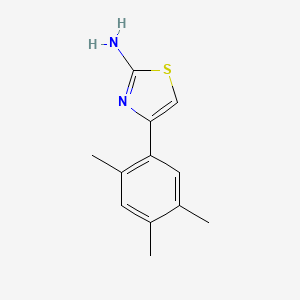

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

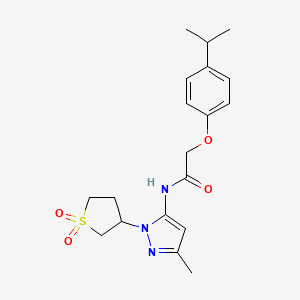

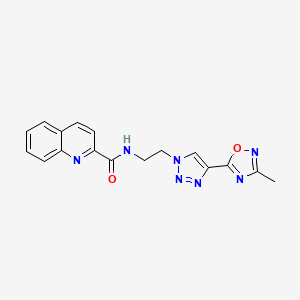

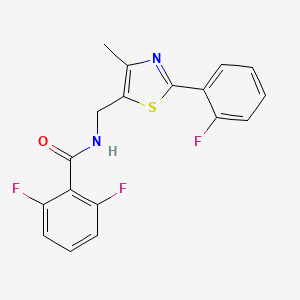

The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “4-(2,4,5-Trimethylphenyl)” part suggests that it has a trimethylphenyl group attached to the 4th position of the thiazole ring.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Thiazoles can undergo a variety of reactions, including substitution, addition, and abstraction reactions with OH radicals .Applications De Recherche Scientifique

Synthetic Methodologies and Structural Analysis

A foundational aspect of research on aminothiazole derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various aminothiazole compounds via methods like Suzuki-Miyaura cross-coupling reactions, followed by comprehensive characterization using techniques such as X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy. These investigations not only confirm the chemical structures of synthesized compounds but also explore their electronic and spectroscopic properties through density functional theory (DFT) and natural bond orbital (NBO) calculations, suggesting these molecules might exhibit bioactivity due to their global reactivity parameters (Adeel et al., 2017).

Corrosion Inhibition

Another significant area of application for thiazole derivatives is in corrosion inhibition. Theoretical studies employing density functional theory (DFT) and molecular dynamics simulations have been conducted to evaluate the efficiency of thiazole derivatives as corrosion inhibitors for metals such as iron. These studies predict the corrosion inhibition performances based on quantum chemical parameters and binding energies on metal surfaces, correlating well with experimental inhibition efficiency (Kaya et al., 2016).

Anticancer Activity

The anticancer potential of thiazole derivatives has also been a focus of research. Specific compounds synthesized include 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which have been tested for their anticancer activity against various human cancer cell lines. These compounds exhibit promising activity, highlighting the potential of thiazole derivatives in developing new anticancer treatments (Yakantham et al., 2019).

Advanced Materials and Photophysics

Research into the photophysical properties of thiazole-based compounds has uncovered their potential in materials science, especially in organic electronics and photonics. For instance, studies have focused on the aggregation-induced emission (AIE) properties of thiazole derivatives, which are essential for applications in optoelectronic devices and fluorescent materials. These properties are investigated through methodologies like steady-state photolysis and fluorescence spectroscopy, offering insights into their potential for solid-state lighting and display technologies (Qian et al., 2007).

Propriétés

IUPAC Name |

4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBGSQIZRDMXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889400.png)

![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)

![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)

![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)

![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2889419.png)